3-Hexyl-4-methylthiophene
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Overview
Description
3-Hexyl-4-methylthiophene is an organic compound belonging to the thiophene family, characterized by a sulfur atom in its five-membered ring structure. This compound is notable for its applications in the field of organic electronics, particularly in the synthesis of polythiophenes, which are conductive polymers with significant optoelectronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-4-methylthiophene typically involves the use of Grignard reagents and halogenated thiophenes. One common method is the reaction of 2,5-dibromo-3-hexylthiophene with n-butyllithium, followed by the addition of a methylating agent . This process requires careful control of temperature and reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound with high regioselectivity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Hexyl-4-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the thiophene ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, which have applications in organic synthesis and materials science .
Scientific Research Applications
3-Hexyl-4-methylthiophene is extensively used in scientific research due to its unique properties:
Mechanism of Action
The mechanism by which 3-Hexyl-4-methylthiophene exerts its effects is primarily through its ability to participate in π-conjugation, which enhances its electronic properties. The sulfur atom in the thiophene ring contributes to the delocalization of electrons, making the compound highly conductive. This property is exploited in the development of organic electronic devices .
Comparison with Similar Compounds
- 3-Hexylthiophene
- 4-Methylthiophene
- 3-Hexyl-2,5-dimethylthiophene
Comparison: 3-Hexyl-4-methylthiophene is unique due to the presence of both hexyl and methyl substituents, which enhance its solubility and processability compared to other thiophene derivatives. This makes it particularly valuable in the synthesis of high-performance polythiophenes for electronic applications .
Properties
CAS No. |
120344-22-1 |
---|---|
Molecular Formula |
C11H18S |
Molecular Weight |
182.33 g/mol |
IUPAC Name |
3-hexyl-4-methylthiophene |
InChI |
InChI=1S/C11H18S/c1-3-4-5-6-7-11-9-12-8-10(11)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
ACOKJXLXCHAZKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CSC=C1C |
Origin of Product |
United States |
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